molecular formula C28H46O2 B13414126 7-Ketocampesterol

7-Ketocampesterol

Cat. No.: B13414126
M. Wt: 414.7 g/mol
InChI Key: LTLKHSBYMNKWPF-KANLMKGOSA-N
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Description

7-Ketocampesterol is an oxidized derivative of campesterol, a phytosterol commonly found in various plant-based foods. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is formed through the oxidation of campesterol and has been studied for its potential health effects and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Ketocampesterol primarily undergoes oxidation reactions due to the presence of the ketone functional group. It can also participate in reduction reactions, where the ketone group is reduced to a hydroxyl group. Additionally, it can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Further oxidized derivatives, such as 7-keto derivatives of other sterols.

    Reduction: 7-Hydroxycampesterol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a model compound to study oxidation and reduction reactions of sterols.
  • Investigated for its role in the formation of phytosterol oxidation products in food processing.

Biology:

  • Studied for its effects on cellular processes, including cell proliferation and apoptosis.
  • Used in research on cholesterol metabolism and transport.

Medicine:

  • Potential therapeutic applications in lowering cholesterol levels.
  • Investigated for its anti-inflammatory and anti-carcinogenic properties.

Industry:

  • Used in the development of functional foods and dietary supplements.
  • Studied for its role in improving the oxidative stability of food products.

Mechanism of Action

The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Comparison with Similar Compounds

    7-Ketositosterol: Another oxidized phytosterol with similar properties and applications.

    7-Ketostigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.

    7-Ketobrassicasterol: Studied for its role in cholesterol metabolism and potential therapeutic applications.

Uniqueness: 7-Ketocampesterol is unique in its specific structural features and its ability to inhibit cholesterol absorption more effectively than some other oxidized phytosterols

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1

InChI Key

LTLKHSBYMNKWPF-KANLMKGOSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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